molecular formula C17H28N4O2 B7155237 N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,2-dimethylpyrrolidine-1-carboxamide

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,2-dimethylpyrrolidine-1-carboxamide

Cat. No.: B7155237
M. Wt: 320.4 g/mol
InChI Key: PSWHDBVDELEQSI-UHFFFAOYSA-N
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Description

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,2-dimethylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a dimethylaminoethoxy group and a pyrrolidine carboxamide moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,2-dimethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-17(2)7-5-9-21(17)16(22)19-13-14-6-8-18-15(12-14)23-11-10-20(3)4/h6,8,12H,5,7,9-11,13H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWHDBVDELEQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)NCC2=CC(=NC=C2)OCCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,2-dimethylpyrrolidine-1-carboxamide typically involves multiple steps. One common approach is to start with the pyridine derivative, which undergoes a series of reactions including alkylation, amination, and carboxamidation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be advantageous for maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,2-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,2-dimethylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,2-dimethylpyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-2,2-dimethylpyrrolidine-1-carboxamide
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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